molecular formula C15H14N2O3 B2455828 5-methyl-2-(N-methylnicotinamido)benzoic acid CAS No. 946338-43-8

5-methyl-2-(N-methylnicotinamido)benzoic acid

Cat. No.: B2455828
CAS No.: 946338-43-8
M. Wt: 270.288
InChI Key: NDAOSXUEAMFNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(N-methylnicotinamido)benzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methyl group and an N-methylnicotinamido moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(N-methylnicotinamido)benzoic acid typically involves multiple steps, starting with the nitration of 3-methylbenzoic acid to produce 5-methyl-2-nitrobenzoic acid . This intermediate is then subjected to further reactions to introduce the N-methylnicotinamido group. Common reagents used in these reactions include nitric acid, acetic anhydride, and various catalysts to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of recyclable solvents and catalysts, as well as efficient reaction conditions, are prioritized. The nitration process can be optimized using acetic anhydride as a dehydrating agent, which allows for the recycling of acetic acid and reduces waste .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(N-methylnicotinamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and the presence of suitable leaving groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, nitration reactions typically use a mixture of nitric acid and acetic anhydride, while reduction reactions may employ sodium borohydride in an alcohol solvent .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of the methyl group can yield carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

5-Methyl-2-(N-methylnicotinamido)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-2-(N-methylnicotinamido)benzoic acid involves its interaction with specific molecular targets. The N-methylnicotinamido group can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-2-[methyl(pyridine-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-5-6-13(12(8-10)15(19)20)17(2)14(18)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAOSXUEAMFNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C(=O)C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.